(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15585840
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O5S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C21H19N3O5S/c1-26-14-7-5-12(9-16(14)28-3)10-18-20(25)24-21(30-18)22-19(23-24)13-6-8-15(27-2)17(11-13)29-4/h5-11H,1-4H3/b18-10- |
| Standard InChI Key | BHUIIQIJQMRWQD-ZDLGFXPLSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Introduction
(5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)13thiazolo[3,2-b]124triazol-6(5H)-one is a complex organic compound featuring a unique thiazolo-triazole framework. This compound is characterized by its structural arrangement, which includes a thiazolo[3,2-b] triazol ring system and two methoxy-substituted phenyl groups. The presence of these methoxy groups enhances the compound's solubility and potentially its biological activity.
Synthesis
The synthesis of (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes, which require careful control of reaction conditions to achieve the desired product.
Comparison with Similar Compounds
Several compounds share structural similarities with (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (5E)-5-(2,4-dimethoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | Not specified | Contains a thiazolidine core; potential for different biological activities due to structural variations. |
| 4-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid | C16H17NO5S2 | Features a thiazolidine ring; may exhibit different reactivity patterns. |
| (5Z)-5-(3,4-dimethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | C12H11NO3S2 | Contains a thiazole ring with a sulfanyl group; exhibits distinct chemical properties. |
Research Findings and Future Directions
Interaction studies are crucial for understanding how (5Z)-5-(3,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)thiazolo[3,2-b] triazol-6(5H)-one interacts with biological targets. Techniques such as spectroscopy and molecular docking can help elucidate its mechanism of action and potential therapeutic uses. Further research is needed to fully explore its applications in medicinal chemistry.
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